N-[2-[2-(4-aminophenyl)ethylamino]ethyl]methanesulfonamide;sulfuric acid
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Overview
Description
N-[2-[2-(4-aminophenyl)ethylamino]ethyl]methanesulfonamide;sulfuric acid is a complex organic compound with significant applications in various fields of science and industry. This compound is known for its unique chemical structure, which includes an aminophenyl group, an ethylamino group, and a methanesulfonamide group, all coordinated with sulfuric acid. Its diverse functional groups make it a versatile compound in chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(4-aminophenyl)ethylamino]ethyl]methanesulfonamide;sulfuric acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 4-nitrophenylethylamine with ethylenediamine under controlled conditions to form the intermediate 4-aminophenylethylamine. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to yield N-[2-[2-(4-aminophenyl)ethylamino]ethyl]methanesulfonamide. Finally, the compound is treated with sulfuric acid to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[2-[2-(4-aminophenyl)ethylamino]ethyl]methanesulfonamide;sulfuric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and alcohols under various conditions.
Major Products Formed
Oxidation: Formation of sulfonic acids and other oxidized derivatives.
Reduction: Formation of amines and other reduced products.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[2-[2-(4-aminophenyl)ethylamino]ethyl]methanesulfonamide;sulfuric acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-[2-(4-aminophenyl)ethylamino]ethyl]methanesulfonamide;sulfuric acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The pathways involved may include the modulation of signaling cascades and the regulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-[2-[2-(4-aminophenyl)ethylamino]ethyl]methanesulfonamide
- N-[2-[2-(4-nitrophenyl)ethylamino]ethyl]methanesulfonamide
- N-[2-[2-(4-hydroxyphenyl)ethylamino]ethyl]methanesulfonamide
Uniqueness
N-[2-[2-(4-aminophenyl)ethylamino]ethyl]methanesulfonamide;sulfuric acid is unique due to its combination of functional groups and its ability to form stable complexes with sulfuric acid. This stability enhances its reactivity and makes it a valuable compound in various chemical and biological applications. Its specific structure allows for targeted interactions with enzymes and other biological molecules, distinguishing it from similar compounds.
Properties
CAS No. |
138504-41-3 |
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Molecular Formula |
C22H40N6O8S3 |
Molecular Weight |
612.8 g/mol |
IUPAC Name |
N-[2-[2-(4-aminophenyl)ethylamino]ethyl]methanesulfonamide;sulfuric acid |
InChI |
InChI=1S/2C11H19N3O2S.H2O4S/c2*1-17(15,16)14-9-8-13-7-6-10-2-4-11(12)5-3-10;1-5(2,3)4/h2*2-5,13-14H,6-9,12H2,1H3;(H2,1,2,3,4) |
InChI Key |
RRRFPGJFBVMADH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NCCNCCC1=CC=C(C=C1)N.CS(=O)(=O)NCCNCCC1=CC=C(C=C1)N.OS(=O)(=O)O |
Origin of Product |
United States |
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